molecular formula C20H14FN5OS B4926770 2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide

2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide

Cat. No. B4926770
M. Wt: 391.4 g/mol
InChI Key: PPSRIUGUMCTRSN-UHFFFAOYSA-N
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Description

2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzotriazole derivatives and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide in lab experiments is its potential applications in the field of cancer research and Alzheimer's disease research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the use of 2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide in scientific research. One of the future directions is to further investigate its potential applications in the field of cancer research and Alzheimer's disease research. Another future direction is to explore its potential applications in other fields, such as drug discovery and materials science. Additionally, further research is needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide involves a multi-step process. The first step involves the reaction of 2-phenyl-2H-1,2,3-benzotriazole-5-thiol with 2-fluorobenzoyl chloride in the presence of a base. This reaction leads to the formation of 2-fluoro-N-{[2-(phenylthio)-2H-1,2,3-benzotriazol-5-yl]carbonyl}benzamide. In the second step, this intermediate product is reacted with ammonium thiocyanate in the presence of a base to produce 2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide.

Scientific Research Applications

2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide has shown promising results in scientific research. It has been found to have potential applications in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to be effective against drug-resistant cancer cells. Furthermore, this compound has shown potential in the treatment of Alzheimer's disease. It has been found to inhibit the aggregation of amyloid beta peptides, which are associated with the development of Alzheimer's disease.

properties

IUPAC Name

2-fluoro-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5OS/c21-16-9-5-4-8-15(16)19(27)23-20(28)22-13-10-11-17-18(12-13)25-26(24-17)14-6-2-1-3-7-14/h1-12H,(H2,22,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSRIUGUMCTRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=S)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide

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